molecular formula C15H17N5OS B13370566 6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370566
M. Wt: 315.4 g/mol
InChI Key: PUGVCMWSDIZSLK-UHFFFAOYSA-N
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Description

6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF (dimethylformamide) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . This method yields the desired triazolothiadiazole derivatives efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like shikimate dehydrogenase, which is crucial for the biosynthesis of chorismate, an essential precursor in the synthesis of aromatic amino acids . This inhibition disrupts the metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

4-[2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]morpholine

InChI

InChI=1S/C15H17N5OS/c1-2-4-12(5-3-1)14-16-17-15-20(14)18-13(22-15)6-7-19-8-10-21-11-9-19/h1-5H,6-11H2

InChI Key

PUGVCMWSDIZSLK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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